1'-Hydroxy-2'-acetonaphthone synthesis via Fries rearrangement
1'-Hydroxy-2'-acetonaphthone synthesis via Fries rearrangement
An In-Depth Technical Guide to the Synthesis of 1'-Hydroxy-2'-acetonaphthone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 1'-Hydroxy-2'-acetonaphthone, a valuable hydroxyaryl ketone intermediate, utilizing the Fries rearrangement. It covers the underlying mechanisms, detailed experimental protocols for both classical and photochemical methods, and a quantitative summary of reaction parameters.
Introduction to the Fries Rearrangement
The Fries rearrangement is a robust organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the migration of an acyl group to the aryl ring.[1] This transformation is typically catalyzed by a Lewis acid, although a photochemical variant, the photo-Fries rearrangement, can also be employed.[1] For the synthesis of 1'-Hydroxy-2'-acetonaphthone, the starting material is 2-naphthyl acetate (B1210297).
The reaction is selective for the ortho and para positions. The distribution of these isomers can be controlled by modifying reaction conditions such as temperature and solvent polarity.[2][3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case.[1][2]
Reaction Mechanisms
Lewis Acid-Catalyzed Fries Rearrangement
The accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the formation of an acylium ion intermediate.[3][4] This electrophile then participates in an electrophilic aromatic substitution with the naphthalene (B1677914) ring. Higher reaction temperatures favor the formation of the ortho-isomer (1'-Hydroxy-2'-acetonaphthone), which is thermodynamically more stable due to the formation of a bidentate complex with the Lewis acid catalyst.[1][5]
The key steps are:
-
Complex Formation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the 2-naphthyl acetate.
-
Acylium Ion Generation: The bond between the phenolic oxygen and the acyl group cleaves, generating an acylium carbocation.[4]
-
Electrophilic Aromatic Substitution: The acylium ion attacks the electron-rich naphthalene ring, primarily at the C1 (ortho) position.
-
Hydrolysis: The reaction is quenched with water to decompose the aluminum chloride complex and yield the final 1'-Hydroxy-2'-acetonaphthone product.[3]
Caption: Mechanism of Lewis Acid-Catalyzed Fries Rearrangement.
Photo-Fries Rearrangement
The photo-Fries rearrangement offers an alternative, catalyst-free pathway that proceeds through a radical mechanism upon irradiation with UV light.[6][7] This process is predominantly an intramolecular reaction.[6][8]
The key steps are:
-
Excitation: 2-Naphthyl acetate is excited to a higher energy state by UV radiation.
-
Radical Pair Formation: The excited ester undergoes homolytic cleavage, forming an acyl radical and a naphthoxy radical, which are held together in a "solvent cage".[8]
-
Intramolecular Recombination: The radical pair recombines within the solvent cage, with the acyl radical attaching to the C1 position of the naphthalene ring.
-
Tautomerization: The intermediate enol tautomerizes to the more stable keto form, yielding 1'-Hydroxy-2'-acetonaphthone.
Caption: Mechanism of Photo-Fries Rearrangement.
Experimental Protocols
The overall synthesis is a two-stage process: preparation of the 2-naphthyl acetate starting material, followed by the rearrangement to the final product.
Caption: General Experimental Workflow.
Part 1: Synthesis of 2-Naphthyl Acetate
This protocol uses a classical method for the acetylation of 2-naphthol.[6]
-
Materials:
-
2-naphthol (1 g)
-
10% Sodium hydroxide (B78521) solution (5 ml)
-
Acetic anhydride (1.1 ml)
-
Crushed ice (10 g)
-
Petroleum ether (for recrystallization)
-
-
Procedure:
-
Dissolve 1 gram of pure 2-naphthol in 5 ml of 10% sodium hydroxide solution in a beaker.
-
Add 10 grams of crushed ice to the solution to cool it.
-
Add 1.1 ml of acetic anhydride to the mixture.
-
Stir the mixture vigorously for 10-15 minutes. 2-Naphthyl acetate will separate as colorless crystals.[6]
-
Filter the crystals using a Buchner funnel and wash them with cold water.
-
The crude product can be purified by recrystallization from petroleum ether to yield pure 2-Naphthyl acetate.[6]
-
Part 2: Synthesis of 1'-Hydroxy-2'-acetonaphthone
This protocol employs anhydrous aluminum chloride in nitrobenzene (B124822).[6][7]
-
Materials:
-
2-Naphthyl acetate (2 g)
-
Anhydrous aluminum chloride (AlCl₃) (3 g)
-
Nitrobenzene (5 ml)
-
Ice-cold water
-
Apparatus for steam distillation
-
-
Procedure:
-
In a 100 ml round-bottom flask, combine 2 g of 2-Naphthyl acetate, 3 g of anhydrous AlCl₃, and 5 ml of nitrobenzene.[6][7]
-
Heat the mixture on a water bath at 100°C for 2 hours.[6][7]
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Carefully add ice-cold water to the flask to decompose the aluminum chloride complex.
-
Perform steam distillation on the mixture. This will remove the nitrobenzene solvent and carry over the 1'-Hydroxy-2'-acetonaphthone product.[6]
-
Collect the distillate and isolate the product, which may be further purified if necessary.
-
This protocol is a catalyst-free method using UV irradiation.[6][7]
-
Materials:
-
2-Naphthyl acetate (0.4 g)
-
Methanol (B129727) (75 ml)
-
125 W UV lamp (200–380 nm)
-
Nitrogen gas supply
-
Apparatus for column chromatography (silica gel)
-
-
Procedure:
-
Dissolve 0.4 g of 2-Naphthyl acetate in 75 ml of methanol in a suitable reaction vessel.[6][7]
-
Irradiate the solution under a nitrogen atmosphere using a 125 W UV lamp for 6 hours.[6][7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
After irradiation, remove the methanol under reduced pressure (e.g., using a rotary evaporator).[6]
-
Separate the product, 1'-acetyl-2-naphthol (1'-Hydroxy-2'-acetonaphthone), by column chromatography using silica (B1680970) gel.[6][7]
-
Data Presentation
The efficiency of the Fries rearrangement is highly dependent on the chosen conditions. The following tables summarize quantitative data for the synthesis of the precursor and the final product under various conditions.
Table 1: Synthesis of 2-Naphthyl Acetate via Nickel-Catalyzed Acetylation of 2-Naphthol
| Catalyst | Acylating Agent | Catalyst Amount (mg) | Conversion (%) |
|---|---|---|---|
| Ni(NO₃)₂ | Acetic Acid | 20 | 70 |
| Ni(NO₃)₂ | Acetic Acid | 30 | 90 |
| Ni(NO₃)₂ | Acetic Acid | 35 | 80 |
| Ni(NO₃)₂ | Acetic Anhydride | 30 | 35 |
| Ni(NO₃)₂ | Acetic Anhydride | 40 | 45 |
| Ni(NO₃)₂ | Acetyl Chloride | 35 | 60 |
| NiSO₄ | Acetyl Chloride | 40 | 65 |
Data sourced from Rahman et al. (2017) as cited in BenchChem.[6]
Table 2: Conditions for Fries Rearrangement of Naphthyl Acetates
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) |
|---|---|---|---|---|---|
| 2-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | 1'-Hydroxy-2'-acetonaphthone |
| 1-Naphthyl Acetate | AlCl₃ | Nitrobenzene | 100 | 2 | 2'-Hydroxy-1'-acetonaphthone |
| 2-Naphthyl Acetate | None (UV Light) | Methanol | Ambient | 6 | 1'-Hydroxy-2'-acetonaphthone |
Data compiled from various cited experimental protocols.[2][6][7]
Optimization and Selectivity
Achieving a high yield of the desired ortho-isomer, 1'-Hydroxy-2'-acetonaphthone, requires careful control over reaction parameters.
-
Temperature: This is a critical factor. Higher temperatures (>100°C) favor the thermodynamically stable ortho-product.[1][5] Lower temperatures tend to yield the kinetically favored para-product.[1]
-
Solvent: The use of non-polar solvents promotes the formation of the ortho-isomer.[1][9] As solvent polarity increases, the proportion of the para-product also tends to increase.[1][9]
-
Catalyst Concentration: For the Lewis acid-catalyzed reaction, a stoichiometric excess of the catalyst (e.g., 1.5 to 3.3 equivalents of AlCl₃) is often necessary.[9] This is because the catalyst complexes with both the starting ester and the hydroxy ketone product.[3][9]
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly sensitive to moisture. The presence of water can deactivate the catalyst and lead to the hydrolysis of the ester, forming 2-naphthol as a significant byproduct.[5][9] Therefore, using anhydrous reagents and a dry reaction atmosphere is crucial for obtaining a good yield.[9]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
